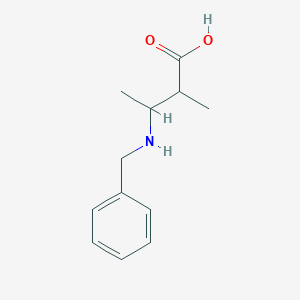
3-(Benzylamino)-2-methylbutanoic acid
説明
“3-(Benzylamino)-2-methylbutanoic acid” is a hypothetical compound that would consist of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), and a 2-methylbutanoic acid . The benzyl group is a common structural component in organic chemistry, often contributing to the properties of the compound it is part of .
Synthesis Analysis
While specific synthesis methods for “3-(Benzylamino)-2-methylbutanoic acid” are not available, similar compounds are often synthesized through reactions involving amines and carboxylic acids . For instance, amines can be alkylated by reaction with a primary alkyl halide . Additionally, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Molecular Structure Analysis
The molecular structure of “3-(Benzylamino)-2-methylbutanoic acid” would likely be determined by the properties of its constituent groups. The benzyl group would contribute aromaticity, while the amine group would introduce a site of basicity . The 2-methylbutanoic acid group would introduce a carboxylic acid functionality, which is polar and can participate in hydrogen bonding .
Chemical Reactions Analysis
Amines, such as the benzylamine group in “3-(Benzylamino)-2-methylbutanoic acid”, can undergo a variety of reactions. For example, they can be alkylated by reaction with a primary alkyl halide, or acylated by reaction with an acid chloride or an acid anhydride . The carboxylic acid group can also participate in a variety of reactions, including esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzylamino)-2-methylbutanoic acid” would be influenced by its constituent groups. The benzyl group is generally nonpolar and may contribute to the compound’s solubility in organic solvents . The amine group can participate in hydrogen bonding, potentially increasing the compound’s boiling point and water solubility . The carboxylic acid group is polar and can also participate in hydrogen bonding .
科学的研究の応用
Chemical Analysis and Food Industry Applications
3-(Benzylamino)-2-methylbutanoic acid and its derivatives have been studied for their potential applications in chemical analysis and the food industry. For instance, the quantitative determination of related hydroxy acids in wine and other alcoholic beverages has been explored. These compounds, including 2-hydroxy-2-methylbutanoic acid, have shown relevant sensory effects, indicating their importance in flavor and aroma profiling in various alcoholic beverages (Gracia-Moreno et al., 2015).
Pharmaceutical and Medicinal Chemistry
In the field of pharmaceuticals, the synthesis of enantiopure derivatives of this compound has been explored. For instance, the compound was used in the synthesis of a key intermediate for the preparation of Aliskiren, a renin inhibitor (Andrushko et al., 2008). Additionally, derivatives of 3-(Benzylamino)-2-methylbutanoic acid have been studied as inhibitors for enzymes like carboxypeptidase A, indicating their potential in therapeutic applications (Park & Kim, 2001).
Peptide Modification and Bioorthogonal Chemistry
The compound and its derivatives have also found use in peptide modification and bioorthogonal chemistry. For example, a novel amino acid derivative synthesized in one study was shown to be useful for cancer cell labeling and demonstrated significant biological activity in comparison to the parent peptide (Ni et al., 2015). This highlights the potential of these compounds in the development of new therapeutic agents and diagnostic tools.
Material Science and Separation Techniques
In material science and separation techniques, the compound's derivatives have been studied for their role in adsorptive separation processes. For instance, the separation of isobutene and isobutane on Cu3(BTC)2 was studied, showing the potential of these compounds in enhancing separation efficiency (Hartmann et al., 2008).
特性
IUPAC Name |
3-(benzylamino)-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNRMIJEVWEOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-2-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



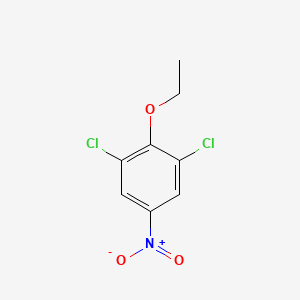
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
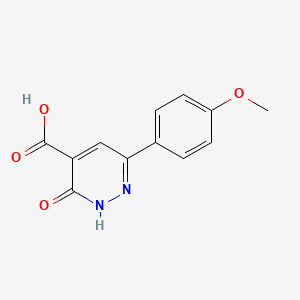

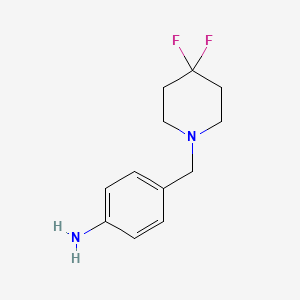

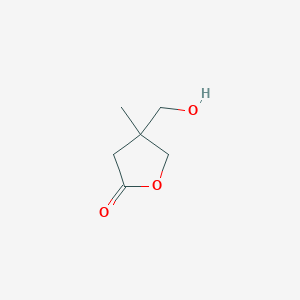
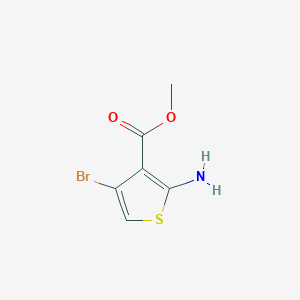
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
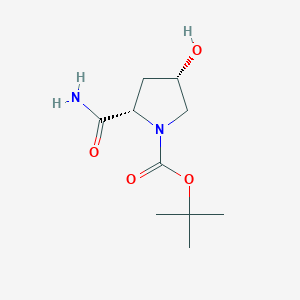
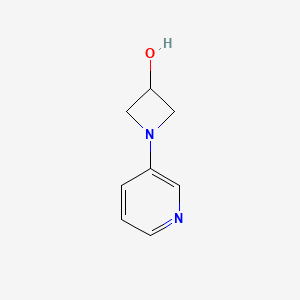
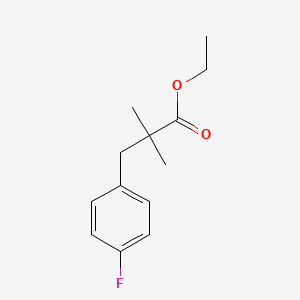
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)